
Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability. The compound’s molecular formula is C18H36Cl2O7P2, and it is often utilized in synthesis and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate involves several steps. One common method includes the reaction of phosphonic acid derivatives with dichloroacetylene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors enhances the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dibutyl ester
- Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, diethyl ester
Uniqueness
Phosphonic acid, (2,2-dichloro-1-hydroxyvinyl)-, dimethyl ester, acetate is unique due to its specific ester group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and industrial applications .
Propiedades
Número CAS |
3566-76-5 |
|---|---|
Fórmula molecular |
C6H9Cl2O5P |
Peso molecular |
263.01 g/mol |
Nombre IUPAC |
(2,2-dichloro-1-dimethoxyphosphorylethenyl) acetate |
InChI |
InChI=1S/C6H9Cl2O5P/c1-4(9)13-6(5(7)8)14(10,11-2)12-3/h1-3H3 |
Clave InChI |
MBRBXYPIKYUZFW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(=C(Cl)Cl)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Fluoro-4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B14170995.png)

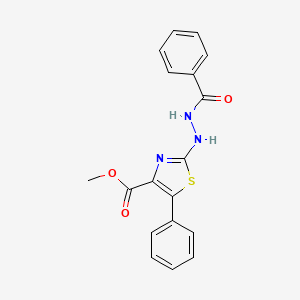
![(7-Methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)-m-tolyl-methanone](/img/structure/B14171004.png)

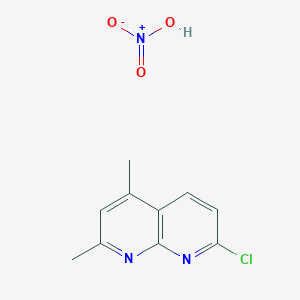
![6-[2-(4-Chlorophenyl)-5-(4-methoxyphenyl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14171016.png)
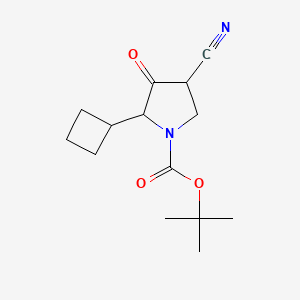
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-](/img/structure/B14171027.png)
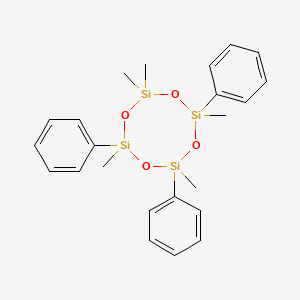
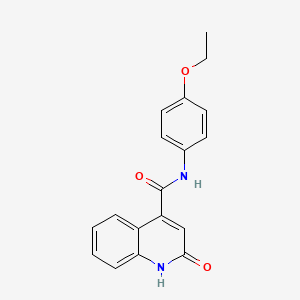
![2-(4-{[4-(4-Hydroxyphenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B14171044.png)
![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)

